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molecular formula C12H10O3 B1589155 Methyl 7-hydroxy-2-naphthoate CAS No. 95901-05-6

Methyl 7-hydroxy-2-naphthoate

Cat. No. B1589155
M. Wt: 202.21 g/mol
InChI Key: NRAOMQRRELNKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943795B2

Procedure details

Treat a mixture containing trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester (0.41 g, 14.1 mmol), Pd(OAc)2 (0.30 g, 1.38 mmol), bis-(diphenylphosphino)ferrocene (0.705 g, 1.27 mmol), Et3N (10.2 mL, 73.2 mmol), in MeOH (12 mL) and DMSO (18 mL) with carbon monoxide at 100 psi at 80° C. for 4 h. Pour the reaction mixture into ether (300 mL) and wash with brine (5×100 mL). Add EtOAc (250 mL), wash the organic layer with brine, dry over Na2SO4, and filter. Concentrate the filtrate to give the title compound as a tan solid (2.84 g, quant). 1H NMR (400 MHz, CDCl3) δ 3.98 (s, 3H), 7.23-7.29 (m, 2H), 7.78 (t, J=8.3 Hz, 2H), 7.88-7.90 (m, 1H), 8.43 (d, J=0.88 Hz, 1H).
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.705 g
Type
catalyst
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]([C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]([O:17]S(C(F)(F)F)(=O)=O)=[CH:14]2)=[CH:9][CH:8]=1)([OH:6])CC)C.CCN(CC)CC.CS(C)=O.[C]=O.[CH3:38][OH:39]>CC([O-])=O.CC([O-])=O.[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].CCOCC>[CH3:38][O:39][C:3]([C:7]1[CH:8]=[CH:9][C:10]2[C:15](=[CH:14][C:13]([OH:17])=[CH:12][CH:11]=2)[CH:16]=1)=[O:6] |f:5.6.7,8.9.10,^3:35|

Inputs

Step One
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
0.41 g
Type
reactant
Smiles
C(C)C(CC)(O)C1=CC=C2C=CC(=CC2=C1)OS(=O)(=O)C(F)(F)F
Name
Quantity
10.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.3 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.705 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat a mixture
WASH
Type
WASH
Details
wash with brine (5×100 mL)
WASH
Type
WASH
Details
Add EtOAc (250 mL), wash the organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=CC(=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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